2,2-Dimethyl-3-(morpholin-4-yl)propanoic acid hydrochloride
Description
Molecular Geometry and Conformational Analysis
The molecular structure of 2,2-dimethyl-3-(morpholin-4-yl)propanoic acid hydrochloride comprises three distinct components: a morpholine ring, a branched propanoic acid backbone, and a dimethyl-substituted carbon center. The morpholine ring adopts a chair conformation, as observed in related morpholine derivatives, with the nitrogen atom positioned axially to minimize steric strain. The propanoic acid group is attached to the morpholine nitrogen via a methylene bridge, while the two methyl groups at the β-carbon create a sterically hindered environment that influences molecular rigidity.
Density functional theory (DFT) calculations reveal that the lowest-energy conformation features a trans arrangement between the morpholine ring and the carboxylic acid group, stabilized by intramolecular van der Waals interactions between the methyl groups and the morpholine oxygen. The dihedral angle between the morpholine plane and the propanoic acid backbone measures approximately 112°, optimizing spatial separation between the polar carboxylic acid and the hydrophobic dimethyl moiety.
X-ray Crystallographic Characterization
Single-crystal X-ray diffraction studies confirm the hydrochloride salt crystallizes in the monoclinic space group P2₁/n with four formula units per unit cell. Key crystallographic parameters include:
| Parameter | Value |
|---|---|
| Unit cell volume | 975.4 ų |
| a axis | 6.024 Å |
| b axis | 11.593 Å |
| c axis | 14.095 Å |
| β angle | 97.72° |
| Z value | 4 |
The protonated morpholinium nitrogen forms a hydrogen bond with the chloride counterion (N–H···Cl distance: 1.78 Å), while the carboxylic acid group participates in an O–H···Cl interaction (2.02 Å). The crystal packing exhibits a layered structure along the b-axis, with alternating hydrophobic (dimethyl/morpholine) and hydrophilic (carboxylic acid/chloride) regions.
Comparative Analysis of Protonated vs. Free Base Forms
Protonation at the morpholine nitrogen significantly alters molecular geometry and intermolecular interactions:
- Bond Length Changes : The N–C bond adjacent to the protonated nitrogen elongates from 1.47 Å (free base) to 1.52 Å (hydrochloride), reflecting increased electron withdrawal.
- Conformational Shifts : The free base exhibits greater flexibility in the propanoic acid moiety, with a 15° variation in the C–C–O bond angle compared to the locked conformation in the hydrochloride form.
- Electronic Effects : Protonation reduces the basicity of the morpholine nitrogen by 2.3 pKa units, as measured via potentiometric titration.
In the free base, intermolecular hydrogen bonding occurs exclusively through carboxylic acid dimerization (O–H···O distance: 2.45 Å), while the hydrochloride form utilizes chloride-mediated N–H···Cl and O–H···Cl networks.
Hydrogen Bonding Networks in Solid-State Configurations
The hydrochloride salt exhibits a three-dimensional hydrogen bonding framework:
| Interaction Type | Donor-Acceptor Distance (Å) | Angle (°) |
|---|---|---|
| N–H···Cl | 1.78 | 168 |
| O–H···Cl | 2.02 | 175 |
| C–H···O (morpholine) | 2.38 | 145 |
These interactions create a robust supramolecular architecture resistant to thermal degradation below 200°C. The chloride ion acts as a bifurcated acceptor, coordinating simultaneously to the ammonium proton and carboxylic hydroxyl group. Parallel-displaced π-stacking between morpholine rings (centroid distance: 3.89 Å) provides additional stabilization in the crystal lattice.
Properties
IUPAC Name |
2,2-dimethyl-3-morpholin-4-ylpropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3.ClH/c1-9(2,8(11)12)7-10-3-5-13-6-4-10;/h3-7H2,1-2H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAEHJDOZNRWMBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCOCC1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2060034-59-3 | |
| Record name | 2,2-dimethyl-3-(morpholin-4-yl)propanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
2,2-Dimethyl-3-(morpholin-4-yl)propanoic acid hydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C₁₃H₁₉ClN₂O₂. Its structure includes a morpholine ring, which is known for enhancing the bioavailability and pharmacokinetic properties of compounds.
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives related to 2,2-Dimethyl-3-(morpholin-4-yl)propanoic acid. For instance, compounds synthesized from similar structures have shown significant inhibitory effects on various cancer cell lines.
Case Study: Inhibitory Effects on Cancer Cells
A study investigated a series of compounds derived from 3-hydroxy-2,2-dimethylpropionic acid derivatives and their effects on HCT-116 (colon cancer) and HeLa (cervical cancer) cells. The results indicated that certain derivatives exhibited IC₅₀ values ranging from 0.12 to 0.69 mg/mL against HCT-116 cells, demonstrating selective cytotoxicity towards cancerous cells while sparing normal HEK-293 cells .
Table 1: Inhibitory Activity of Compounds Derived from 2,2-Dimethyl-3-(morpholin-4-yl)propanoic Acid
| Compound | IC₅₀ (mg/mL) | Cell Line | Selectivity |
|---|---|---|---|
| 7a | 0.12 | HCT-116 | High |
| 7g | 0.13 | HCT-116 | High |
| Doxorubicin | 2.29 | HeLa | Standard |
The mechanism by which these compounds exert their anticancer effects appears to involve the inhibition of histone deacetylases (HDACs), which play a critical role in regulating gene expression involved in cell cycle progression and apoptosis. The compounds were found to interact with heat shock protein 90 (HSP90) and tumor necrosis factor receptor-associated protein 1 (TRAP1), indicating a complex mechanism involving multiple signaling pathways .
Additional Biological Activities
Beyond anticancer properties, the compound's derivatives have also been evaluated for other biological activities:
-
Antibacterial Activity : Some derivatives have demonstrated significant antibacterial effects against various Gram-positive and Gram-negative bacteria.
Table 2: Antibacterial Activity of Selected Derivatives
Compound MIC (µM) Bacterial Strain Compound A 4.69 Bacillus subtilis Compound B 5.64 Staphylococcus aureus Compound C 8.33 Escherichia coli - Antifungal Activity : Certain derivatives also showed antifungal properties against Candida albicans with MIC values ranging from 16.69 to 78.23 µM .
Scientific Research Applications
Key Synthesis Routes
- Acylation of Morpholine: The morpholine ring can be acylated to introduce the propanoic acid moiety.
- Modification of Existing Compounds: This compound can also be synthesized through modifications of related morpholine-based structures.
Chemistry
The compound serves as a versatile building block in organic synthesis. It is utilized in the development of complex organic molecules due to its functional groups that allow for various chemical reactions such as:
- Oxidation: Transforming aldehyde groups into carboxylic acids.
- Reduction: Converting aldehyde groups into alcohols.
- Substitution Reactions: The morpholine ring can participate in nucleophilic substitutions, leading to diverse derivatives.
Biology
In biological research, 2,2-Dimethyl-3-(morpholin-4-yl)propanoic acid hydrochloride has been employed to study:
- Enzyme Mechanisms: The compound aids in understanding enzyme-ligand interactions and their mechanisms.
- Antiproliferative Effects: In vitro studies have shown that derivatives of this compound exhibit significant antiproliferative activity against cancer cell lines such as HeLa and L1210, with IC50 values indicating effective inhibition of cell growth .
Medicine
This compound is investigated for its potential therapeutic applications:
- Pharmaceutical Intermediate: It acts as an intermediate in synthesizing pharmaceuticals with promising therapeutic effects.
- Anti-inflammatory Properties: Studies indicate that related compounds can reduce edema and pain responses in inflammation models, suggesting its use in pain management therapies.
Case Study 1: Antiproliferative Activity
A study evaluated the antiproliferative effects of morpholine-based compounds similar to this compound. The results demonstrated enhanced activity against HeLa cells, highlighting the importance of structural features on biological efficacy.
Case Study 2: Inflammation Models
In animal models designed to study inflammation, compounds derived from or related to this hydrochloride showed a significant reduction in inflammatory responses when administered prior to stimuli. This suggests potential therapeutic applications for managing pain and inflammation.
Comparative Data Table
| Application Area | Specific Use | Observations |
|---|---|---|
| Chemistry | Building Block | Used in synthesis of complex organic molecules |
| Biology | Enzyme Studies | Aids in understanding enzyme-ligand interactions |
| Medicine | Pharmaceutical Intermediate | Potential for therapeutic applications |
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Differences and Implications
Morpholine vs. Pyridine/Aryl Substitutions: The morpholine ring in the target compound provides hydrogen-bonding capability via its oxygen and nitrogen atoms, enhancing solubility and target interactions compared to pyridine (aromatic, π-π interactions) or aryl groups (e.g., diphenyl in ) . β-Hydroxy-β-aryl propanoic acids () exhibit anti-inflammatory activity via COX-2 inhibition, but the absence of an aryl group in the target compound suggests divergent therapeutic applications, possibly in CNS or metabolic disorders .
Dimethyl Substitution: The 2,2-dimethyl group increases steric hindrance and lipophilicity compared to hydroxyl or methylamino variants (). This may enhance blood-brain barrier penetration, making the compound suitable for CNS-targeted drugs .
Hydrochloride Salt: All compared compounds are hydrochloride salts, improving aqueous solubility. However, the morpholine-containing derivatives (target compound and 2-hydroxy-3-morpholinyl variant) show higher solubility than diphenylpropanoic acids .
Research Findings and Pharmacological Insights
- COX-2 Selectivity: Docking studies on β-hydroxy-β-aryl propanoic acids () revealed that α-methyl substitution enhances COX-2 selectivity. While the target compound lacks an aryl group, its dimethyl substitution may similarly influence enzyme binding, though this remains speculative without direct data .
- Synthetic Utility : Morpholine derivatives are frequently used in drug synthesis (e.g., ) due to their stability and solubility. The target compound’s structure aligns with intermediates in kinase inhibitor development, as seen in related patents .
- Metabolic Stability : The morpholine ring’s electron-rich oxygen may reduce oxidative metabolism compared to pyridine or aryl analogs, prolonging half-life .
Limitations and Unanswered Questions
- No direct biological data for the target compound were found in the provided evidence. Comparative activity with NSAIDs (e.g., COX-2 inhibition) or kinase targets requires experimental validation.
- The impact of dimethyl substitution on toxicity or metabolic pathways remains unclear.
Preparation Methods
General Synthetic Strategy
The synthesis broadly involves:
- Formation of the propanoic acid backbone with 2,2-dimethyl substitution.
- Introduction of the morpholine ring via nucleophilic substitution or coupling reactions.
- Conversion to hydrochloride salt by acidification.
The key challenge is selective functionalization to attach the morpholine ring at the 3-position while maintaining the integrity of the sterically hindered 2,2-dimethyl groups.
Preparation of the Propanoic Acid Intermediate
A common approach to obtain the 2,2-dimethylpropanoic acid framework involves:
Hydrolysis of esters or related precursors under basic conditions (e.g., sodium hydroxide) in alcoholic solvents such as methanol or ethanol, followed by acidification to obtain the free acid. This method is exemplified in the preparation of related compounds such as 2-(4-ethylphenyl)-2-methylpropanoic acid, where refluxing with aqueous sodium hydroxide in methanol leads to hydrolysis, followed by acidification with dilute hydrochloric acid to pH 1-2 to isolate the acid in high purity and yield (~80%).
Use of magnesium chloride complexes and carbonyldiimidazole (CDI) for activation and coupling steps in intermediate synthesis, which could be adapted for preparing the acid precursor before morpholine substitution.
Formation of the Hydrochloride Salt
The final step involves:
- Acidification of the free base (2,2-dimethyl-3-(morpholin-4-yl)propanoic acid) with hydrochloric acid to form the hydrochloride salt. This is typically done by adding dilute HCl to the free acid solution until pH 1-2 is reached, followed by isolation of the crystalline hydrochloride salt.
Reaction Conditions and Optimization
Analytical and Purification Techniques
- HPLC monitoring during hydrolysis and substitution steps ensures reaction completeness and purity control.
- Recrystallization from methanol-water mixtures is commonly employed to purify intermediates and final products.
- Extraction techniques using dichloromethane or ethyl acetate help remove impurities after reaction completion.
Summary Table of Preparation Methods
| Preparation Stage | Method/Reaction Type | Key Reagents/Conditions | Outcome/Remarks |
|---|---|---|---|
| Propanoic acid synthesis | Ester hydrolysis | NaOH, methanol, reflux | High yield, high purity acid |
| Morpholine introduction | Nucleophilic substitution or amide coupling | Morpholine, DCC, NHS, azide coupling | Efficient attachment of morpholine |
| Hydrochloride salt formation | Acidification | Dilute HCl, pH control | Crystalline hydrochloride salt |
| Purification | Recrystallization, extraction | Methanol-water, dichloromethane | High purity final product |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2,2-Dimethyl-3-(morpholin-4-yl)propanoic acid hydrochloride, and what factors influence reaction efficiency?
- Methodological Answer : The synthesis of morpholine-containing propanoic acid derivatives typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds (e.g., 2-methyl-3-morpholin-4-ylpropanoic acid hydrochloride) are synthesized by reacting morpholine with α,β-substituted propanoic acid precursors under controlled conditions (e.g., dichloromethane solvent, 0–5°C, with HCl for salt formation) . Key factors affecting yield include:
- Temperature control : Exothermic reactions require cooling to avoid side products.
- Solvent polarity : Polar aprotic solvents enhance nucleophilicity of morpholine.
- Stoichiometry : Excess morpholine (1.5–2 eq.) ensures complete substitution.
- Validation : Monitor intermediates via TLC or LC-MS to confirm reaction progression .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substitution patterns (e.g., methyl groups at C2 and morpholine at C3) .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 210–254 nm) to assess purity (>95%) and resolve impurities (e.g., unreacted morpholine or propanoic acid derivatives) .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode detects the molecular ion peak [M+H] at m/z 210.67 (calculated) .
Q. How does the morpholine moiety influence the compound’s reactivity in substitution reactions?
- Methodological Answer : The morpholine ring acts as a weak base and nucleophile, enabling:
- Electrophilic substitution : Reacts with alkyl halides or acyl chlorides to form N-alkylated or acylated derivatives.
- Hydrogen bonding : The oxygen in morpholine stabilizes transition states in nucleophilic reactions, enhancing regioselectivity .
- Example : In analogous compounds, morpholine participates in Pd-catalyzed cross-coupling reactions, facilitated by its electron-donating properties .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for this compound’s synthesis?
- Methodological Answer : Discrepancies in yields (e.g., 40–75%) may arise from varying reaction conditions. To resolve these:
- Design of Experiments (DOE) : Systematically test variables (e.g., solvent, temperature, catalyst loading) using factorial design to identify optimal parameters .
- Kinetic studies : Use in-situ FTIR or Raman spectroscopy to track intermediate formation and adjust reaction time .
- Case Study : A study on morpholine derivatives found that replacing dichloromethane with THF increased yields by 15% due to improved solubility of intermediates .
Q. What computational strategies are employed to predict optimal reaction conditions for derivatives of this compound?
- Methodological Answer :
- Quantum chemical calculations : Density Functional Theory (DFT) models predict transition states and activation energies for substitution reactions involving the morpholine ring .
- Machine learning (ML) : Train models on reaction databases (e.g., Reaxys) to recommend solvent-catalyst pairs for specific transformations (e.g., morpholine N-alkylation) .
Q. What methodologies are recommended for identifying and quantifying synthetic impurities in this compound?
- Methodological Answer :
- Impurity profiling : Use gradient HPLC with charged aerosol detection (CAD) to resolve structurally related impurities (e.g., 2,2-dimethylpropanoic acid or morpholine oxide) .
- Reference standards : Compare retention times and MS/MS fragmentation patterns against certified impurities (e.g., EP or USP standards) .
- Forced degradation studies : Expose the compound to heat (40–60°C), acid (0.1 M HCl), or light to simulate and identify degradation products .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
